(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indole moiety in this compound further enhances its potential biological activities, as indole derivatives are widely recognized for their pharmacological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxothiazolidin-4-one with an indole derivative. One common method is the Knoevenagel condensation reaction, where the indole aldehyde reacts with the thiazolidinone in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the methyl group at the 3-position of the thiazolidinone ring.
3-methyl-2-thioxothiazolidin-4-one: Lacks the indole moiety.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the thiazolidinone ring.
Uniqueness
(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is unique due to the combination of the indole and thiazolidinone moieties, which contribute to its diverse biological activities. The presence of the methyl group at the 3-position of the thiazolidinone ring further enhances its chemical reactivity and potential biological effects .
Properties
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPQQLFJMMGOQQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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